Z-L-Leu-CMK Differentiates from Z-L-Phe-CMK via Distinct S1 Pocket Specificity and Molecular Target Profile
Z-L-Leu-CMK and Z-L-Phe-CMK exhibit fundamentally divergent target profiles driven by their P1 residue identity. Z-L-Leu-CMK features a leucine side chain that preferentially binds proteases with aliphatic, hydrophobic S1 pockets, making it an effective leucine aminopeptidase inhibitor and a known inducer of Jurkat T-cell apoptosis [1]. In contrast, Z-L-Phe-CMK contains a phenylalanine side chain that targets proteases with aromatic S1 pocket preferences, most notably SARS-CoV Mpro (Ki = 306 nM) and chymotrypsin-like enzymes [2]. Z-L-Phe-CMK demonstrates a selectivity window against calpain, trypsin, and thrombin (Kis = 10 µM, >100 µM, and >100 µM, respectively), underscoring that its aromatic P1 residue directs inhibition toward a distinct enzyme subset [2]. Although direct IC50 values for Z-L-Leu-CMK across a comparable panel are not consolidated in a single published selectivity dataset, the structural divergence between aliphatic (leucine) and aromatic (phenylalanine) P1 residues establishes that these compounds are not functionally redundant and cannot be substituted without altering the target landscape [3].
| Evidence Dimension | P1 residue side chain identity and primary target protease class preference |
|---|---|
| Target Compound Data | Leucine (aliphatic, hydrophobic); primary reported target: leucine aminopeptidase; induces Jurkat T-cell apoptosis |
| Comparator Or Baseline | Z-L-Phe-CMK: Phenylalanine (aromatic); primary reported target: SARS-CoV Mpro (Ki = 306 nM) |
| Quantified Difference | Qualitative difference in P1 side chain chemistry; Z-L-Phe-CMK exhibits selectivity for Mpro over calpain (Ki = 10 µM, ~33-fold selectivity), trypsin (>100 µM, >327-fold selectivity), and thrombin (>100 µM) |
| Conditions | Biochemical enzyme inhibition assays; Jurkat T-cell culture model (Z-L-Leu-CMK); SARS-CoV Mpro recombinant enzyme assay (Z-L-Phe-CMK) |
Why This Matters
This structural divergence ensures that researchers can select the appropriate CMK tool compound based on the S1 pocket geometry of their target protease, preventing off-target effects and data misinterpretation.
- [1] Yeo, E. H., Goh, W. L., & Chow, S. C. (2018). The aminopeptidase inhibitor, z-L-CMK, is toxic and induces cell death in Jurkat T cells through oxidative stress. Toxicology Mechanisms and Methods, 28(3), 157-166. View Source
- [2] Bacha, U., Barrila, J., Velazquez-Campoy, A., Leavitt, S. A., & Freire, E. (2004). Identification of novel inhibitors of the SARS coronavirus main protease 3CLpro. Biochemistry, 43(17), 4906-4912. View Source
- [3] Otto, H. H., & Schirmeister, T. (1997). Cysteine proteases and their inhibitors. Chemical Reviews, 97(1), 133-172. View Source
